

Application Notes: Utilizing CCK-33 for Pancreatic Acini Stimulation Assays

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Compound of Interest

Compound Name: Cck-33

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Introduction

Cholecystokinin (CCK) is a critical peptide hormone in the gastrointestinal system, primarily known for stimulating the secretion of digestive enzymes from the pancreas and promoting gallbladder contraction. **CCK-33**, a 33-amino acid form of the hormone, is a potent secretagogue used in vitro to study the physiological and pathophysiological responses of pancreatic acinar cells. These cells are the functional units of the exocrine pancreas responsible for synthesizing, storing, and secreting digestive enzymes.^{[1][2]}

Stimulation of pancreatic acini with **CCK-33** provides a robust model for investigating signal transduction pathways, mechanisms of exocytosis, and the cellular basis of pancreatic diseases like pancreatitis.^{[3][4]} This document provides detailed protocols for using **CCK-33** in pancreatic acini stimulation assays, focusing on amylase secretion and calcium signaling, along with the underlying cellular mechanisms.

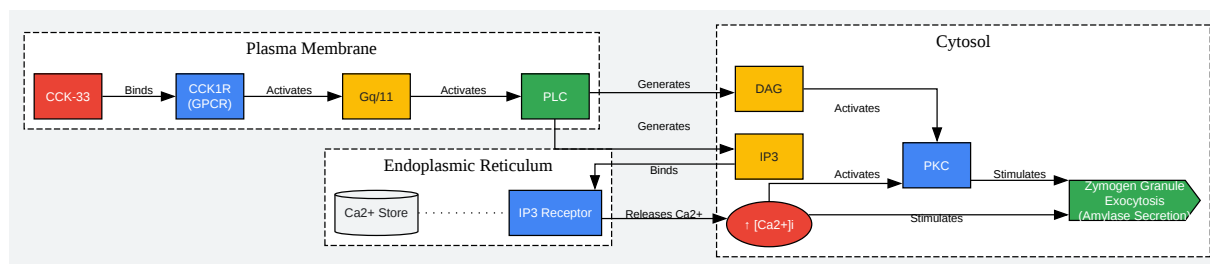
Principle of Action: CCK-33 Signaling Pathway

CCK-33 initiates its effects by binding to the cholecystokinin A receptor (CCK1R), a G protein-coupled receptor (GPCR) located on the basolateral membrane of pancreatic acinar cells.^[5] Receptor activation triggers a cascade of intracellular events crucial for enzyme secretion.

The primary signaling pathway activated by CCK is the canonical Gq/11 pathway.^[6]

- Gq/11 Activation: Binding of **CCK-33** to CCK1R activates the heterotrimeric G protein Gq/11. [5][6]
- PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). [2][6]
- Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytosol. [7]
- PKC Activation: The resulting increase in intracellular Ca²⁺ concentration ([Ca²⁺]_i), along with DAG, activates protein kinase C (PKC). [6]
- Exocytosis: These signaling events culminate in the fusion of zymogen granules with the apical membrane, releasing digestive enzymes like amylase into the pancreatic ductules.

While other pathways involving NAADP, cAMP, and MAPK/ERK exist and contribute to various cellular responses including growth and gene expression, the Gq/11-PLC-Ca²⁺ axis is considered essential for the immediate secretory function. [2][5][6][8]



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Caption: CCK-33 signaling cascade in pancreatic acinar cells.

Experimental Protocols

Protocol 1: Isolation of Pancreatic Acini from Rodents

This protocol describes a standard method for preparing dispersed pancreatic acini, the functional units for in vitro secretion assays.

Materials:

- Male Sprague-Dawley rat or Swiss mouse
- Collagenase (Type IV or V)
- HEPES-buffered Ringer solution (HBRS), pH 7.4, gassed with 100% O₂
- Bovine Serum Albumin (BSA), purified
- Soybean trypsin inhibitor
- Pipettes with fire-polished tips of varying diameters

Procedure:

- **Pancreas Excision:** Euthanize the animal via an approved method and perform a laparotomy. Rapidly excise the pancreas and place it in ice-cold HBRS.
- **Digestion:** Mince the pancreas finely and transfer it to a flask containing HBRS with collagenase (50-100 U/mL), 0.1 mg/mL soybean trypsin inhibitor, and 5 mg/mL BSA.
- **Incubation:** Incubate the tissue at 37°C in a shaking water bath (90-120 cycles/min) for 45-60 minutes. Monitor the digestion process periodically.
- **Dispersion:** Gently disperse the digested tissue by pipetting up and down with progressively smaller fire-polished pipettes. This mechanical shearing separates the acini.
- **Filtration and Washing:** Filter the acinar suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

- Purification: Centrifuge the filtrate at low speed (50 x g) for 2 minutes. Discard the supernatant containing broken cells and zymogen granules.
- Resuspension: Gently resuspend the acinar pellet in fresh, collagenase-free HBRS with BSA. Repeat the washing step two more times.
- Recovery: After the final wash, resuspend the purified acini in HBRS and allow them to recover for at least 30 minutes at 37°C before starting the stimulation assay.^[9]

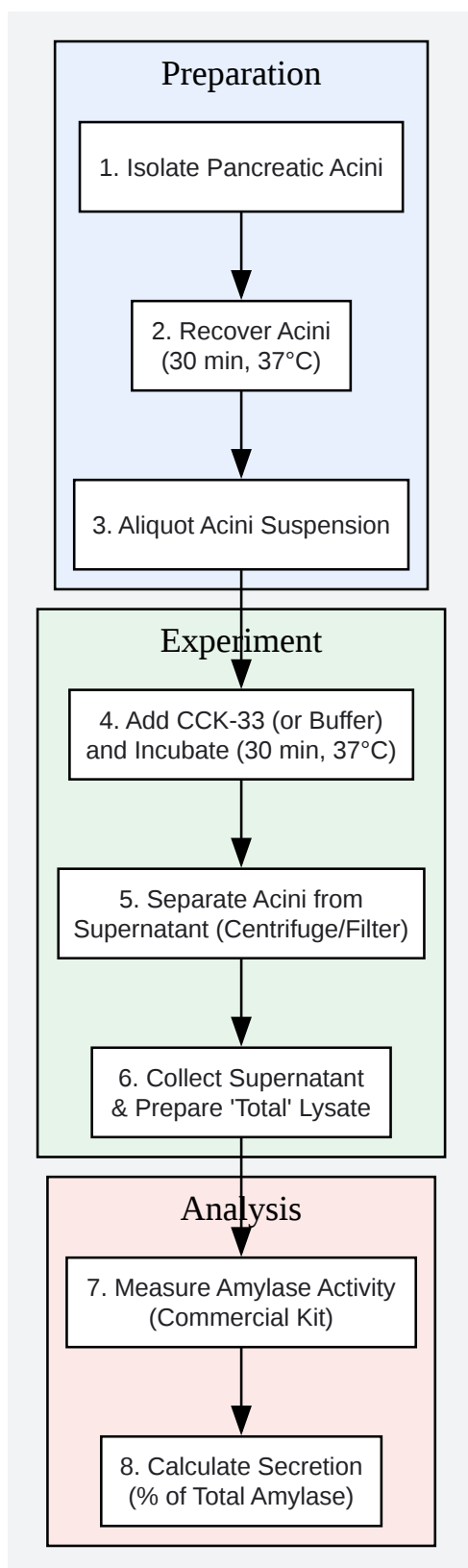
Protocol 2: CCK-33 Stimulated Amylase Secretion Assay

This assay quantifies the amount of amylase secreted by isolated acini in response to **CCK-33** stimulation.

Procedure:

- Acinar Aliquoting: After the recovery period, gently mix the acinar suspension and aliquot equal volumes (e.g., 500 µL) into microcentrifuge tubes. Include replicates for each condition (at least triplicates are recommended).^[9]
- Sample Sets: Prepare the following sets of tubes:
 - Basal: Acini with buffer only (no **CCK-33**). This measures spontaneous release.
 - Stimulated: Acini with varying concentrations of **CCK-33**.
 - Total: Acini suspension saved to determine the total amylase content. Do not centrifuge this set until the end.
- Stimulation: Add **CCK-33** to the 'Stimulated' tubes to achieve the desired final concentrations. A key feature of CCK-stimulated amylase release is its biphasic nature.^[9] ^[10] Therefore, a wide concentration range should be tested.
- Incubation: Incubate all tubes (Basal, Stimulated) for 30 minutes at 37°C in a shaking water bath.^[9] Some studies note that maximal secretion can be reached within 5-10 minutes.^[11]
- Separation: Terminate the incubation by placing the tubes on ice. Separate the acini from the supernatant by either:

- Centrifugation: Spin at 100 x g for 2 minutes.
- Filtration: Pass the suspension through a 20-micron nylon mesh, which is a rapid alternative to centrifugation.[\[12\]](#)
- Sample Collection: Carefully collect the supernatant, which contains the secreted amylase.
- Total Amylase: For the 'Total' sample, lyse the acini by sonication or with a detergent (e.g., Triton X-100).
- Amylase Measurement: Determine the amylase activity in the supernatant and the total lysate using a commercial amylase activity assay kit (e.g., based on the cleavage of a chromogenic substrate).
- Calculation: Express the amylase secretion as a percentage of the total cellular amylase:
 - Amylase Secretion (%) = (Amylase in Supernatant / Amylase in Total Lysate) x 100



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Caption: Experimental workflow for the amylase secretion assay.

Protocol 3: Intracellular Calcium ($[Ca^{2+}]_i$) Measurement

This protocol allows for the real-time visualization and quantification of $[Ca^{2+}]_i$ changes in response to **CCK-33**.

Materials:

- Isolated pancreatic acini
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- HBRS buffer
- Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.

Procedure:

- **Dye Loading:** Incubate the isolated acini with a Ca^{2+} indicator dye (e.g., 2-5 μ M Fura-2 AM) and a dispersing agent like Pluronic F-127 (0.02%) for 30-45 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.
- **Washing:** Wash the acini twice with fresh HBRS to remove extracellular dye.
- **Mounting:** Place the dye-loaded acini in a perfusion chamber on the stage of a fluorescence imaging setup.
- **Baseline Measurement:** Perfuse the acini with HBRS and record the baseline fluorescence for several minutes to ensure a stable signal. A resting $[Ca^{2+}]_i$ is typically around 100 nM.[\[4\]](#)
[\[10\]](#)
- **Stimulation:** Perfuse the chamber with HBRS containing the desired concentration of **CCK-33**.
- **Data Acquisition:** Continuously record the fluorescence intensity. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at

~510 nm. For Fluo-4, use a single excitation wavelength (~494 nm) and measure emission at ~516 nm.

- Analysis:
 - For ratiometric dyes like Fura-2, the ratio of fluorescence intensities (F340/F380) is calculated, which corresponds to the $[Ca^{2+}]_i$.
 - For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F_0 , where F_0 is the baseline intensity) is used to represent the relative change in $[Ca^{2+}]_i$.
 - CCK stimulation should elicit a rapid increase in $[Ca^{2+}]_i$, peaking within seconds, with physiological doses often causing oscillations and supramaximal doses causing a sustained peak.[\[4\]](#)[\[10\]](#)

Data Presentation: Expected Results and Parameters

The following tables summarize key quantitative data for planning and interpreting **CCK-33** stimulation experiments.

Table 1: **CCK-33** Concentration Effects on Amylase Secretion

Parameter	Concentration Range	Expected Outcome	Reference
Threshold Stimulation	1 - 10 pM	Initial detectable increase in amylase secretion.	[9]
Optimal Stimulation	50 - 500 pM	Peak amylase secretion, typically 3- to 5-fold above basal levels.	[9][11]
Supramaximal/Inhibitory	> 1 nM	A progressive decrease in amylase secretion from the peak.	[10]
Basal Secretion	0 (Buffer only)	~5% of total amylase is released spontaneously over 30 min.	[9]

Table 2: Key Experimental Parameters for Acini Stimulation Assays

Parameter	Recommended Value	Rationale / Notes	Reference
Incubation Temperature	37°C	Physiological temperature is required for receptor binding and cellular responses. At 4°C, receptor interactions are significantly altered.	[13]
Incubation Time	30 minutes	Standard duration to achieve a robust secretory response. Maximal output can be seen in 5-10 min.	[9][11]
Acinar Protein Density	0.2 - 0.3 mg/mL	A reported cell density that provides reliable results.	[13]
CCK Receptor Antagonist	L-364,718 (0.1 µM)	A specific CCK1R antagonist that can be used as a negative control to confirm receptor-mediated effects. It almost completely abolishes CCK-stimulated amylase release.	[13]

Table 3: Intracellular Calcium ([Ca²⁺]_i) Dynamics

Parameter	Typical Value	Description	Reference
Resting $[Ca^{2+}]_i$	~100 - 200 nM	Baseline calcium concentration in unstimulated acinar cells.	[4][10]
Peak $[Ca^{2+}]_i$ (Stimulated)	500 - 1000 nM	Rapid increase in cytosolic calcium immediately following CCK stimulation.	[10]
Response Pattern (Physiological CCK)	Oscillations	Low (pM) concentrations of CCK typically induce repetitive spikes (oscillations) in $[Ca^{2+}]_i$.	[4]
Response Pattern (Supramaximal CCK)	Peak-Plateau	High (nM) concentrations can cause a pathological response with a high initial peak followed by a sustained plateau.	[4]

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